[3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl][4-(2-pyridyl)piperazino]methanone
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Overview
Description
[3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl][4-(2-pyridyl)piperazino]methanone is a complex organic compound that features a pyrazole ring substituted with a chlorophenyl group and a pyridylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl][4-(2-pyridyl)piperazino]methanone typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via cyclocondensation reactions involving α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine.
Substitution Reactions: The chlorophenyl group is introduced through electrophilic aromatic substitution reactions.
Coupling with Piperazine: The pyridylpiperazine moiety is coupled with the pyrazole derivative using nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) on the aromatic rings, converting them to amines.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, amines, and other functionalized aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, [3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl][4-(2-pyridyl)piperazino]methanone is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
The compound is investigated for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with specific biological targets makes it a promising lead compound in medicinal chemistry.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of [3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl][4-(2-pyridyl)piperazino]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- [3-(4-bromophenyl)-1-methyl-1H-pyrazol-5-yl][4-(2-pyridyl)piperazino]methanone
- [3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl][4-(2-pyridyl)piperazino]methanone
- [3-(4-methylphenyl)-1-methyl-1H-pyrazol-5-yl][4-(2-pyridyl)piperazino]methanone
Uniqueness
The uniqueness of [3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl][4-(2-pyridyl)piperazino]methanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H20ClN5O |
---|---|
Molecular Weight |
381.9 g/mol |
IUPAC Name |
[5-(4-chlorophenyl)-2-methylpyrazol-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C20H20ClN5O/c1-24-18(14-17(23-24)15-5-7-16(21)8-6-15)20(27)26-12-10-25(11-13-26)19-4-2-3-9-22-19/h2-9,14H,10-13H2,1H3 |
InChI Key |
FYPYJBFIUJCCMS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Origin of Product |
United States |
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